molecular formula C24H20ClN3O4 B3009832 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol CAS No. 903188-93-2

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol

Cat. No.: B3009832
CAS No.: 903188-93-2
M. Wt: 449.89
InChI Key: XDTSAFUPGYPSTK-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((4-chlorobenzyl)oxy)phenol is a useful research compound. Its molecular formula is C24H20ClN3O4 and its molecular weight is 449.89. The purity is usually 95%.
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Scientific Research Applications

Antifungal Activity

  • Pyrimidine derivatives have been synthesized and investigated for their antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. The study concluded that these compounds could be developed into useful antifungal agents, demonstrating biological activity and potential for further investigation in antifungal drug development (Jafar et al., 2017).

Anticancer Activity

  • A study on the synthesis of 2-amino-4-phenyl-5-H-indeno[1,2-d]pyrimidine-5-one derivatives revealed their anticancer evaluation. Specifically, one derivative showed significant potency toward the human breast cancer cell line MCF7, indicating the potential for these compounds in anticancer drug development (Patravale et al., 2014).

Enzyme Inhibition

  • Pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors and exhibited activity levels in the micromolar/submicromolar range. These compounds also displayed significant antioxidant properties, suggesting their potential in treating conditions related to enzyme dysfunction and oxidative stress (La Motta et al., 2007).

Properties

IUPAC Name

2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-30-17-3-2-4-19(11-17)32-22-13-27-24(26)28-23(22)20-10-9-18(12-21(20)29)31-14-15-5-7-16(25)8-6-15/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTSAFUPGYPSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)Cl)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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